molecular formula C14H10FNO5 B8123398 (4'-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid

(4'-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid

Cat. No.: B8123398
M. Wt: 291.23 g/mol
InChI Key: RDIYHUKEZQWLFF-UHFFFAOYSA-N
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Description

(4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluoro group at the 4’ position, a nitro group at the 5 position, and an acetic acid moiety attached to the biphenyl structure through an oxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes:

    Oxy-Acetic Acid Introduction: The final step involves the formation of the oxy linkage and the introduction of the acetic acid moiety. This can be achieved through a nucleophilic substitution reaction where the biphenyl derivative reacts with chloroacetic acid in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of (4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and fluorination steps, and the employment of more efficient catalysts and reagents to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Esterification: Alcohols, sulfuric acid or hydrochloric acid as catalysts.

Major Products

    Reduction: (4’-Amino-5-nitro-biphenyl-2-yloxy)-acetic acid.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Esterification: (4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid esters.

Scientific Research Applications

(4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    (4’-Chloro-5-nitro-biphenyl-2-yloxy)-acetic acid: Similar structure but with a chloro group instead of a fluoro group.

    (4’-Fluoro-5-amino-biphenyl-2-yloxy)-acetic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(4’-Fluoro-5-nitro-biphenyl-2-yloxy)-acetic acid is unique due to the presence of both a fluoro and a nitro group, which impart distinct chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, while the nitro group can be a site for further chemical modifications or biological interactions.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-4-nitrophenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c15-10-3-1-9(2-4-10)12-7-11(16(19)20)5-6-13(12)21-8-14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIYHUKEZQWLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])OCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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